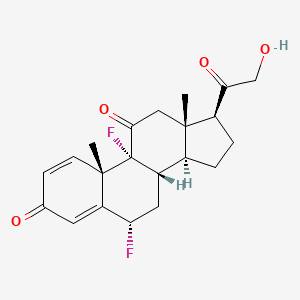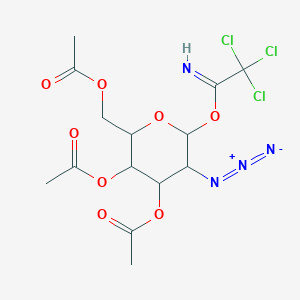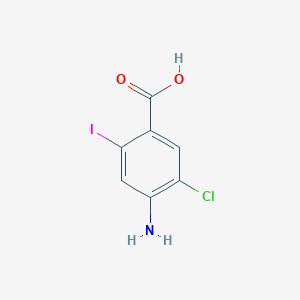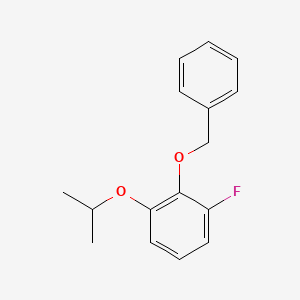
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of benzyl ethers, which can be generated using the Williamson Ether Synthesis. This involves the deprotonation of an alcohol followed by reaction with benzyl bromide . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitrating agents and Friedel-Crafts acylation reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce various alkylbenzenes .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These reactions facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene can be compared with other similar compounds, such as:
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters under neutral conditions.
Benzyl trichloroacetimidate: Used for benzylation under acidic conditions, it is another reagent for the protection of hydroxyl groups.
2-Nitrobenzyl group: This group is used as a photoremovable protecting group in biochemical systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzylated compounds.
Eigenschaften
Molekularformel |
C16H17FO2 |
|---|---|
Molekulargewicht |
260.30 g/mol |
IUPAC-Name |
1-fluoro-2-phenylmethoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17FO2/c1-12(2)19-15-10-6-9-14(17)16(15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
VEFCXQPEVYAGAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
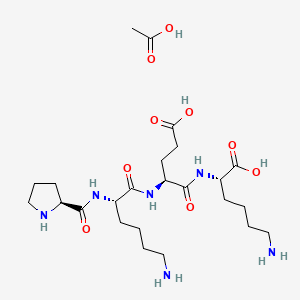

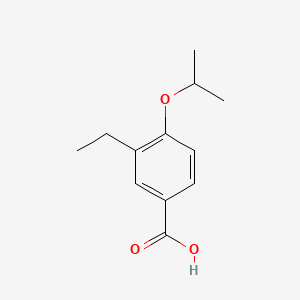
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)
